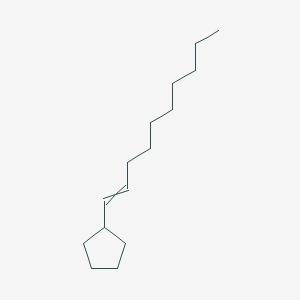
(Dec-1-en-1-yl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dec-1-en-1-yl)cyclopentane is an organic compound that belongs to the class of cycloalkenes It consists of a cyclopentane ring with a dec-1-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dec-1-en-1-yl)cyclopentane can be achieved through several methods. One common approach involves the reaction of cyclopentene with dec-1-ene in the presence of a suitable catalyst. This reaction typically requires specific conditions such as elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts to enhance the efficiency and yield of the reaction. The choice of catalyst and reaction conditions can significantly impact the overall production efficiency and cost .
Chemical Reactions Analysis
Types of Reactions
(Dec-1-en-1-yl)cyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert this compound to its saturated analogs.
Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentanone or cyclopentanol, while reduction can produce decylcyclopentane .
Scientific Research Applications
(Dec-1-en-1-yl)cyclopentane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (Dec-1-en-1-yl)cyclopentane exerts its effects involves interactions with specific molecular targets. For instance, in oxidation reactions, the compound interacts with oxidizing agents to form intermediate species that eventually lead to the final products. The pathways involved in these reactions are influenced by the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A saturated analog with similar ring structure but without the dec-1-en-1-yl substituent.
Cyclohexane: Another cycloalkane with a six-membered ring.
Dec-1-ene: An unsaturated hydrocarbon with a similar dec-1-en-1-yl group but without the cyclopentane ring
Uniqueness
(Dec-1-en-1-yl)cyclopentane is unique due to its combination of a cyclopentane ring and a dec-1-en-1-yl substituent. This structural feature imparts distinct chemical properties and reactivity compared to its analogs. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
194284-36-1 |
|---|---|
Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
dec-1-enylcyclopentane |
InChI |
InChI=1S/C15H28/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-15/h9,12,15H,2-8,10-11,13-14H2,1H3 |
InChI Key |
WGVWZSMVVWZTIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















